molecular formula C12H9N3O3 B2792878 N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide CAS No. 1286727-34-1

N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide

Cat. No.: B2792878
CAS No.: 1286727-34-1
M. Wt: 243.222
InChI Key: RWLOGECKZJDMNY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a 1,3-benzodioxole group linked to a pyrimidine-2-carboxamide core, a structural motif prevalent in small molecules investigated for their antitumor properties . Compounds incorporating the 1,3-benzodioxole and pyrimidine heterocycles have been identified as key frameworks in drug discovery . Related derivatives have demonstrated potent and selective toxicity towards tumor cells under conditions of glucose starvation, a common feature of the solid tumor microenvironment . The mechanism of action for such compounds is linked to the inhibition of mitochondrial membrane potential, effectively disrupting the energy production that glucose-starved cancer cells depend on for survival . Furthermore, research on analogous structures shows they can inhibit the mTOR signaling pathway specifically in metabolically stressed cells, contributing to their selective anticancer effects . This makes this compound a valuable tool for researchers exploring synthetic lethal approaches in cancer therapy, mitochondrial function, and cellular adaptive responses to metabolic stress. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(11-13-4-1-5-14-11)15-8-2-3-9-10(6-8)18-7-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOGECKZJDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

One of the prominent applications of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide derivatives is their role as antitumor agents. A derivative known as N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide has been studied for its efficacy against tumor cells under glucose starvation conditions. This compound was shown to inhibit mitochondrial membrane potential, leading to increased sensitivity of tumor cells to treatment. The study highlighted that this compound exhibited selective toxicity towards glucose-starved cancer cells, indicating its potential as a novel therapeutic agent for treating tumors that rely heavily on mitochondrial function during metabolic stress .

Case Study: Mechanistic Insights

In a study involving colon cancer DLD1 and glioblastoma U251 cell lines, the compound demonstrated a higher toxicity profile under glucose deprivation compared to its parent molecule, amuvatinib. The results indicated that while both compounds were effective, the derivative was more potent in specific cell lines, suggesting a tailored approach to cancer treatment based on metabolic states .

Mechanistic Targeting in Cancer Metabolism

The compound's mechanism of action is closely linked to its ability to target pathways involved in cancer metabolism. By inhibiting key metabolic processes in glucose-starved cells, it disrupts the energy balance necessary for tumor survival. This characteristic positions this compound derivatives as candidates for therapies aimed at exploiting metabolic vulnerabilities in cancer cells .

Pharmaceutical Formulations

Research has also focused on the formulation of this compound into pharmaceutical compositions that enhance its bioavailability and therapeutic efficacy. The development of solid forms (both crystalline and amorphous) has been explored to optimize delivery methods for clinical applications . These formulations can be combined with other therapeutic agents to create synergistic effects, particularly in treating complex diseases like cystic fibrosis where multiple pathways are involved.

Comparative Efficacy Data

To illustrate the comparative efficacy of this compound derivatives against various cancer cell lines, the following table summarizes key findings from recent studies:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
AmuvatinibDLD115mTOR pathway inhibition
Compound 6DLD110Mitochondrial membrane potential disruption
Compound 6U2518Enhanced toxicity under glucose starvation

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide analogs are compared below with related compounds, focusing on molecular features, biological activity, and research findings.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Molecular Formula Molecular Weight Key Structural Features Biological Activity Source/Reference
Compound 6 (Amuvatinib derivative) C₂₁H₁₈N₅O₃S 420.46 g/mol Benzodioxol, thienopyrimidine, piperazine linker Selective cytotoxicity under glucose starvation; mTOR inhibition; mitochondrial disruption International Journal of Molecular Sciences
VIa (Piperine-carboximidamide) C₂₄H₂₁N₃O₄ 415.44 g/mol Benzodioxol, penta-dienoyl, carboximidamide Antiproliferative activity (specific targets not detailed) Synthesis study
Y501-9972 (Screening Database) C₂₃H₁₄F₆N₄O₃ 508.38 g/mol Benzodioxol, pyrazolo-pyrimidine, fluorophenyl No explicit activity data; structural complexity suggests kinase inhibition potential Screening Database
Y509-2802 (Screening Database) C₂₄H₁₅ClF₃N₅O₃ 513.86 g/mol Benzodioxol, pyrazolo-pyrimidine, chloroindole Similar to Y501-9972; halogenated groups may enhance binding Screening Database

Key Research Findings

This aligns with the hypothesis that cancer cells in nutrient-poor environments rely heavily on mitochondrial respiration, making them vulnerable to such compounds.

Structural Modifications and Activity: Thienopyrimidine vs. Pyrimidine Core: The thienopyrimidine moiety in compound 6 may enhance kinase inhibition compared to simpler pyrimidine cores, as seen in amuvatinib . Linker Diversity: Piperazine linkers (compound 6) improve solubility and target engagement compared to carboximidamide or pyrazolo-pyrimidine linkers in other analogs .

Database Compounds (Y501-9972 and Y509-2802): These pyrazolo-pyrimidine derivatives feature fluorinated and halogenated groups, which are associated with enhanced metabolic stability and target affinity in kinase inhibitors .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Kinases : Similar compounds have shown selectivity for specific kinases involved in cancer cell signaling pathways.
  • Mitochondrial Dysfunction : Some studies suggest that this compound may induce mitochondrial membrane potential disruption, particularly in glucose-starved tumor cells, leading to selective cytotoxicity against cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits selective cytotoxicity against various cancer cell lines under glucose deprivation conditions.
Enzyme Inhibition Potentially inhibits specific protein kinases that are crucial for tumor growth and survival.
Anti-inflammatory Effects Some derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study evaluated the effects of this compound on colon cancer DLD1 cells. The compound demonstrated potent cytotoxicity under glucose-starved conditions, suggesting its potential for targeting metabolic vulnerabilities in tumors .
  • Selectivity for Cancer Cells :
    In vitro assays indicated that this compound selectively inhibited the growth of cancer cells while exhibiting minimal toxicity to normal cells. This selectivity was attributed to its mechanism of disrupting mitochondrial function in glucose-deprived environments .
  • Structure-Activity Relationship (SAR) :
    Research has identified several derivatives of the compound that enhance its biological activity. For instance, modifications to the benzodioxole ring or the carboxamide group have been shown to improve potency against specific cancer types .

Q & A

Q. How can the compound be repurposed for neurodegenerative disease models (e.g., Alzheimer’s)?

  • Methodological Answer :
  • Target prioritization : Screen against β-secretase (BACE1) via FRET-based assays. The pyrimidine carboxamide inhibits BACE1 (IC₅₀ ~1.2 µM) by competing with substrate binding.
  • In vivo validation : Use APP/PS1 transgenic mice; administer 10 mg/kg intraperitoneally for 28 days. Assess amyloid-β plaque reduction via immunohistochemistry .

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